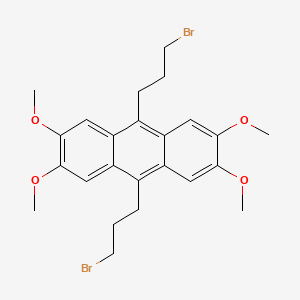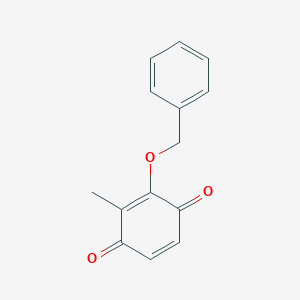
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a cyclohexa-2,5-diene-1,4-dione core substituted with a methyl group and a phenylmethoxy group
Métodos De Preparación
The synthesis of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the use of cyclohexa-2,5-diene-1,4-dione as a starting material, which undergoes methylation and phenylmethoxylation reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diene structure to a more saturated form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions. Reagents such as halogens and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including cytotoxic effects against certain cancer cell lines. This makes it a potential candidate for the development of new anticancer agents.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications. Studies are ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The compound can induce apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can inhibit the expression of pro-apoptotic genes such as Hif3a, leading to reduced neuronal apoptosis and improved cognitive function in diabetic models .
Comparación Con Compuestos Similares
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione: This compound has been shown to ameliorate diabetic cognitive impairment by inhibiting neuronal apoptosis.
2-Hydroxy-5-Methoxy-3-Hexyl-Cyclohexa-2,5-Diene-1,4-Dione: Known for its cytotoxicity against various human tumor cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
423171-42-0 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2-methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-10-12(15)7-8-13(16)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
ZDOLCHSBHVUVKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CC1=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



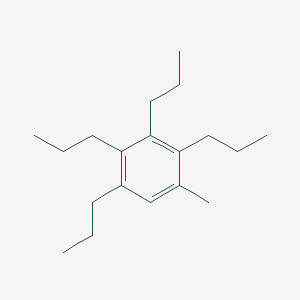
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
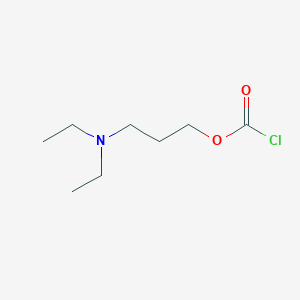
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
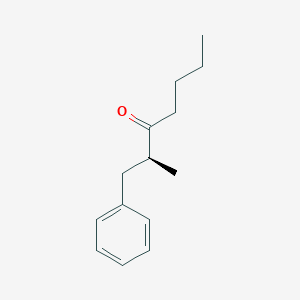
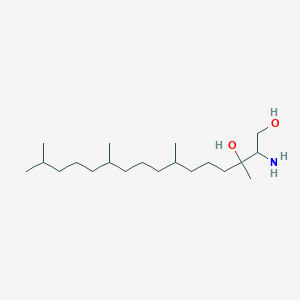
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
